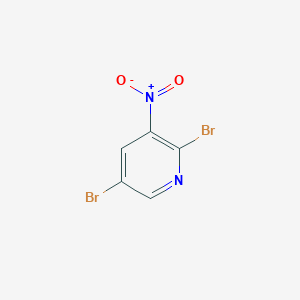

2,5-Dibromo-3-nitropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170627. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromo-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2N2O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKWPJCAKRVADO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20305387 | |

| Record name | 2,5-Dibromo-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20305387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15862-37-0 | |

| Record name | 2,5-Dibromo-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15862-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 170627 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015862370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15862-37-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dibromo-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20305387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dibromo-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dibromo-3-nitropyridine: A Cornerstone Intermediate in Modern Synthesis

This guide provides an in-depth exploration of 2,5-Dibromo-3-nitropyridine, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond a simple recitation of facts to dissect the molecule's inherent reactivity, explore its synthetic utility, and provide field-proven protocols that underscore its significance in the construction of complex molecular architectures.

Introduction: The Strategic Importance of a Polysubstituted Pyridine

The pyridine ring is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1] this compound (CAS No: 15862-37-0) is a particularly valuable derivative.[2] Its strategic arrangement of two distinct bromine atoms and a potent electron-withdrawing nitro group provides a versatile platform for sequential and regioselective functionalization.[3] This inherent chemical potential allows it to serve as a linchpin intermediate in the synthesis of novel compounds for pharmaceuticals, agrochemicals, and materials science.[3][4]

Caption: Structure of this compound.

Core Physicochemical & Spectroscopic Data

Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 15862-37-0 | [2][5][6] |

| Molecular Formula | C₅H₂Br₂N₂O₂ | [2][3][6] |

| Molecular Weight | 281.89 g/mol | [2][6] |

| Appearance | Light orange to yellow to green powder or crystals | [6][7] |

| Melting Point | 92-96 °C | [3][7] |

| IUPAC Name | This compound | [2] |

| SMILES | C1=C(C=NC(=C1--INVALID-LINK--[O-])Br)Br | [2] |

| InChIKey | OQKWPJCAKRVADO-UHFFFAOYSA-N | [2][8] |

Spectroscopic data is essential for identity confirmation. While specific spectra depend on acquisition conditions, representative data can be found in public databases.[9] PubChem and ChemicalBook provide access to IR, Raman, and NMR spectra for this compound.[2][9]

Synthesis Protocols: Pathways to a Key Intermediate

The synthesis of this compound is achievable through several routes. The choice of method often depends on the availability and cost of the starting materials. Below are two validated protocols.

Protocol 3.1: Synthesis from 5-Bromo-3-nitropyridin-2-amine

This method utilizes a Sandmeyer-type reaction, a classic transformation for converting an amino group on an aromatic ring into a bromide.

Step-by-Step Methodology: [5]

-

Preparation: To a stirring aqueous solution of hydrogen bromide (48%, 13 mL), slowly add 5-bromo-3-nitropyridin-2-amine (5.0 g, 22.9 mmol) at 0 °C. It is critical to maintain the internal temperature below 5 °C to ensure the stability of the resulting diazonium salt.

-

Diazotization & Bromination: Sequentially add liquid bromine (4.69 mL) and a solution of sodium nitrite (6.32 g in water) to the reaction mixture. Causality Note: Sodium nitrite reacts with HBr to form nitrous acid in situ, which converts the primary amine to a diazonium bromide salt. The excess bromide in solution, along with the added bromine, then displaces the diazonium group.

-

Stirring: Continue stirring the mixture at 0 °C for 45 minutes.

-

Quenching & Precipitation: Carefully add an aqueous solution of sodium hydroxide (9.16 g dissolved in 10 mL of water) to neutralize the excess acid.

-

Equilibration & Isolation: Allow the reaction system to warm to room temperature and stir for 1 hour. The solid product will precipitate out of the solution.

-

Purification: Collect the precipitated solid by filtration. Wash the solid thoroughly with water to remove inorganic salts and dry to yield this compound. The reported yield for this procedure is approximately 58.9%.[5]

Protocol 3.2: Synthesis from 5-Bromo-3-nitro-pyridin-2-ol

This protocol employs a brominating agent to replace the hydroxyl group with a bromine atom.

Step-by-Step Methodology: [5]

-

Preparation: Create a suspension of 5-bromo-3-nitro-pyridin-2-ol (20 g, 91.32 mmol) in toluene (100 ml). Add a catalytic amount of DMF (0.7 ml, 9.13 mmol).

-

Heating: Heat the mixture to 90 °C. It is advisable to protect the reaction from light.

-

Bromination: Prepare a solution of phosphorus oxybromide (POBr₃, 31.41 g, 109.51 mmol) in toluene (40 ml). Add this solution dropwise to the heated reaction mixture. Causality Note: POBr₃ is a powerful reagent for converting hydroxyl groups on heterocyclic rings into bromides.

-

Reaction: Stir the reaction mixture at 90 °C for 16 hours to ensure complete conversion.

-

Workup: Cool the mixture to room temperature. Add toluene (50 ml) and water (50 ml). Separate the organic layer.

-

Purification: Wash the organic layer successively with 1N NaOH (60 ml), water (60 ml), and brine (30 ml). Dry the organic phase with sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the product. This method reports a high yield of 97%.[5]

The Chemistry of Regioselectivity: Unlocking Synthetic Potential

The true utility of this compound lies in the differential reactivity of its functional groups. The strong electron-withdrawing nature of the nitro group at the C3 position significantly influences the electron density of the pyridine ring, making the C2 and C6 positions particularly electron-deficient and thus susceptible to nucleophilic attack.[10]

This electronic effect, combined with the inherent reactivity of halopyridines in cross-coupling reactions, establishes a clear hierarchy of reactivity that can be exploited for selective synthesis.

Caption: Reactivity hierarchy and synthetic pathways.

The bromine at the C2 position is generally more reactive than the bromine at C5 in palladium-catalyzed cross-coupling reactions.[11] This is attributed to the combined electron-withdrawing inductive effects of the ring nitrogen and the C3-nitro group, making the C2 position the most electrophilic site for oxidative addition to the palladium(0) catalyst.[10][11] This regioselectivity is the key to its power, allowing for controlled, stepwise introduction of different substituents.

Key Transformations: The Cross-Coupling Toolkit

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis, and this compound is an ideal substrate.[12]

Suzuki-Miyaura Coupling

The Suzuki reaction forms C-C bonds by coupling an organohalide with an organoboron compound.[13][14] It is renowned for its mild conditions and tolerance of a wide range of functional groups.

Representative Protocol for Mono-arylation:

-

Inert Atmosphere: In a Schlenk flask under an argon atmosphere, combine this compound (1 mmol), the desired arylboronic acid (1.1 mmol), and a base such as K₃PO₄ (2.5 mmol).[13][15]

-

Catalyst & Solvent: Add the palladium catalyst, typically Pd(PPh₃)₄ (2-5 mol%), and a solvent system such as 1,4-dioxane/water (4:1, 5 mL).[13][15]

-

Degassing: Thoroughly degas the mixture by bubbling argon through the solution for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Workup: After cooling, dilute the mixture with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the 2-aryl-5-bromo-3-nitropyridine product.

Sonogashira Coupling

The Sonogashira coupling is used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide, employing both palladium and copper catalysts.[16][17]

Representative Protocol for Mono-alkynylation:

-

Inert Atmosphere: To a degassed solution of this compound (1 mmol) in a solvent mixture like THF/Et₃N (2:1, 6 mL), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and copper(I) iodide (CuI, 3 mol%).[18]

-

Reagent Addition: Add the terminal alkyne (1.1 mmol) dropwise.

-

Reaction: Stir the reaction at room temperature for 16-24 hours. Causality Note: The base (triethylamine) serves both as a solvent and to deprotonate the terminal alkyne, forming the reactive copper acetylide species.[16]

-

Workup: Dilute the reaction with diethyl ether and filter through a pad of Celite® to remove catalyst residues.

-

Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer, concentrate, and purify by column chromatography to yield the 2-alkynyl-5-bromo-3-nitropyridine.

Buchwald-Hartwig Amination

This reaction is a cornerstone for forming C-N bonds, coupling an amine with an aryl halide.[19] The choice of ligand for the palladium catalyst is critical for achieving high efficiency.[20]

Representative Protocol for Mono-amination:

-

Inert Atmosphere: In a glovebox or using Schlenk technique, charge a flask with this compound (1 mmol), the desired amine (1.2 mmol), a strong base like sodium tert-butoxide (NaOᵗBu, 1.4 mmol), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., BINAP or a modern Buchwald ligand, 2-4 mol%).[20]

-

Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane (5 mL).

-

Reaction: Heat the mixture, typically between 80-110 °C, for 4-24 hours until the starting material is consumed.

-

Workup: Cool the reaction, dilute with ether or ethyl acetate, and wash with brine.

-

Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the 2-amino-5-bromo-3-nitropyridine derivative.

Caption: Generalized workflow for cross-coupling reactions.

Safety and Handling

As with any active chemical reagent, proper handling of this compound is paramount.

-

Hazards: The compound is classified as causing skin and serious eye irritation.[6][21] Some classifications also list it as toxic if swallowed and potentially harmful if inhaled or in contact with skin.[2]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a chemical fume hood.[21][22] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[21][23]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][21]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[21][22]

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its well-defined reactivity hierarchy allows chemists to perform selective, high-yield transformations, building complex molecules with precision and control. For professionals in drug discovery and chemical synthesis, a thorough understanding of this reagent's properties and reaction protocols is not just beneficial—it is essential for innovation.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C5H2Br2N2O2 | CID 298470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 15862-37-0 [chemicalbook.com]

- 6. 2,5-Dibromo-3-nitro-pyridine, 98% 15862-37-0 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 7. This compound | 15862-37-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. Synthesis routes of this compound [benchchem.com]

- 9. This compound(15862-37-0) 1H NMR [m.chemicalbook.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 20. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 21. fishersci.com [fishersci.com]

- 22. jubilantingrevia.com [jubilantingrevia.com]

- 23. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Chemical Properties of 2,5-Dibromo-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis protocols, and reactivity of 2,5-Dibromo-3-nitropyridine. The information is intended to support research and development activities in medicinal chemistry, agrochemicals, and materials science.

Core Chemical and Physical Properties

This compound is a halogenated nitro-substituted pyridine derivative. It typically appears as a light orange to yellow or green powder, crystals, or chunks.[1][2] Its core chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₅H₂Br₂N₂O₂ | [1][3][4][5] |

| Molecular Weight | 281.89 g/mol | [1][3][4][5] |

| CAS Number | 15862-37-0 | [1][4][5] |

| Melting Point | 92.0 to 96.0 °C | [2][3][6] |

| Boiling Point (Predicted) | 272.7 ± 35.0 °C | [6] |

| Density (Predicted) | 2.40 ± 0.06 g/cm³ | [6] |

| Appearance | Light orange to yellow to green powder or crystals | [1][2] |

| Solubility | Soluble in Methanol | [6] |

| Purity | Typically >98.0% (GC) | [2] |

Reactivity and Synthetic Utility

The synthetic value of this compound stems from the strategic placement of its functional groups on the pyridine ring.[3]

-

Bromine Atoms: The two bromine atoms at the 2- and 5-positions serve as versatile handles for various chemical transformations. They are excellent leaving groups for nucleophilic aromatic substitution reactions and are well-suited for participation in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[3] These reactions facilitate the introduction of diverse carbon-based moieties, enabling the construction of complex molecular architectures.[3]

-

Nitro Group: The nitro group at the 3-position is a strong electron-withdrawing group.[3] This electronic feature significantly influences the reactivity of the pyridine ring, making the bromine atoms more susceptible to nucleophilic attack. Furthermore, the nitro group itself can be readily transformed, most commonly through reduction to an amine group.[3] This opens up a plethora of subsequent synthetic pathways, such as diazotization or amide bond formation.

Experimental Protocols: Synthesis of this compound

Detailed methodologies for the synthesis of this compound are crucial for its practical application in a laboratory setting. Below are two cited experimental protocols.

Method 1: From 5-bromo-3-nitropyridin-2-amine [7]

-

Initial Reaction Setup: 5-bromo-3-nitropyridin-2-amine (5.0 g, 22.9 mmol) is slowly added to a stirring aqueous hydrogen bromide solution (48%, 13 mL) at 0 °C. It is critical to maintain the internal temperature of the reaction system at or below 5 °C.

-

Addition of Reagents: Following the initial addition, liquid bromine (4.69 mL) and sodium sulfite (6.32 g) are added sequentially to the reaction mixture.

-

Stirring and Neutralization: The reaction mixture is continuously stirred at 0 °C for 45 minutes. Subsequently, an aqueous solution of sodium hydroxide (9.16 g dissolved in 10 mL of water) is added.

-

Final Reaction and Isolation: The reaction system is allowed to warm to room temperature and is stirred for an additional hour. Upon completion of the reaction, the precipitated solid product is collected by filtration.

-

Purification: The collected solid is washed thoroughly with water and then dried to yield this compound (3.80 g, 58.9% yield).

Method 2: From 5-bromo-3-nitro-pyridin-2-ol [7]

-

Initial Suspension: A suspension of 5-bromo-3-nitro-pyridin-2-ol (20 g, 91.32 mmol) in toluene (100 ml) is prepared. To this, DMF (0.7 ml, 9.13 mmol) is added, and the mixture is heated to 90 °C. The reaction should be protected from light.

-

Addition of Brominating Agent: A solution of POBr₃ (31.41 g, 109.51 mmol) in toluene (40 ml) is added dropwise to the reaction mixture at 90 °C.

-

Reaction and Workup: The reaction mixture is stirred at 90 °C for 16 hours. Afterward, it is allowed to cool to room temperature. Toluene (50 ml) and water (50 ml) are then added to the mixture.

Stability and Storage

For optimal preservation of its chemical integrity, this compound should be stored under an inert gas atmosphere, such as nitrogen or argon, at a temperature of 2–8 °C.[6] When stored under these recommended cool, dry, and inert conditions, the compound exhibits good stability.[3]

Safety and Hazard Information

It is imperative to handle this compound with appropriate safety precautions in a laboratory setting. The compound is classified as acutely toxic if swallowed and causes skin and serious eye irritation.[1][4][5]

-

Hazard Pictogram: GHS06 (Toxic)

-

Signal Word: Danger

-

Hazard Statements:

-

Precautionary Statements:

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[5]

-

Visualized Reaction Pathway

The following diagram illustrates the synthesis of this compound from 5-bromo-3-nitropyridin-2-amine, as described in the experimental protocols.

References

- 1. 2,5-Dibromo-3-nitro-pyridine, 98% 15862-37-0 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 2. This compound | 15862-37-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C5H2Br2N2O2 | CID 298470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,5-Dibromo-3-nitro-pyridine AldrichCPR 15862-37-0 [sigmaaldrich.com]

- 6. 15862-37-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | 15862-37-0 [chemicalbook.com]

An In-depth Technical Guide to 2,5-Dibromo-3-nitropyridine (CAS: 15862-37-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromo-3-nitropyridine is a highly functionalized heterocyclic compound that has garnered significant interest as a versatile building block in organic synthesis. Its unique arrangement of two bromine atoms and a nitro group on the pyridine ring provides multiple reactive sites, making it a valuable precursor for the synthesis of a wide array of more complex molecules.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics. The strategic placement of its functional groups allows for selective chemical transformations, including nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions, enabling the construction of diverse molecular scaffolds.[2]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development. The following tables summarize its key properties.

| Identifier | Value |

| CAS Number | 15862-37-0[1][3] |

| Molecular Formula | C₅H₂Br₂N₂O₂[1][4] |

| Molecular Weight | 281.89 g/mol [1][4] |

| IUPAC Name | This compound[4] |

| SMILES | C1=C(C=NC(=C1--INVALID-LINK--[O-])Br)Br[4] |

| InChI Key | OQKWPJCAKRVADO-UHFFFAOYSA-N[3] |

| Property | Value |

| Appearance | Light orange to yellow to green powder or crystals[1][5] |

| Melting Point | 92 - 96 °C[1] |

| Purity | ≥98% (GC)[1][5] |

| Storage | Store at 2 - 8 °C[1] |

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Data |

| FT-IR | Spectra available (KBr disc and ATR-Neat techniques)[6] |

| Raman | FT-Raman spectrum available[6] |

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been reported. Below are detailed experimental protocols for two common methods.

Synthesis from 5-Bromo-2-hydroxy-3-nitropyridine

This method involves the conversion of the hydroxyl group to a bromide using a mixture of phosphorus oxytribromide and phosphorus tribromide.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 77.11 g (354.4 mmol) of 5-bromo-2-hydroxy-3-nitropyridine, 101.61 g (354.4 mmol) of phosphorus oxytribromide, and 33.7 ml (354.4 mmol) of phosphorus tribromide.[7]

-

Heat the reaction mixture at 120°C for 3 hours with continuous stirring.[7]

-

After cooling, carefully and in small portions, pour the reaction mixture into a beaker containing ice water.

-

Stir the resulting mixture for 1 hour to ensure complete precipitation of the product.[7]

-

Extract the aqueous mixture three times with dichloromethane.[7]

-

Combine the organic layers and wash twice with water.[7]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[7]

-

Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to yield this compound.[7]

Synthesis from 5-Bromo-3-nitropyridin-2-amine

This procedure utilizes a Sandmeyer-type reaction to replace the amino group with a bromine atom.

Experimental Protocol:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, cool an aqueous solution of 48% hydrogen bromide (13 mL) to 0°C in an ice bath.[8]

-

Slowly add 5.0 g (22.9 mmol) of 5-bromo-3-nitropyridin-2-amine to the stirring solution, ensuring the internal temperature does not exceed 5°C.[8]

-

Sequentially add liquid bromine (4.69 mL) and sodium sulfite (6.32 g) to the reaction mixture.[8]

-

Continue stirring the mixture at 0°C for 45 minutes.[8]

-

Slowly add a solution of sodium hydroxide (9.16 g dissolved in 10 mL of water).[8]

-

Allow the reaction mixture to warm to room temperature and stir for an additional hour.[8]

-

Collect the precipitated solid product by filtration, wash thoroughly with water, and dry to obtain this compound (yield: 3.80 g, 58.9%).[8]

Chemical Reactivity and Applications in Drug Discovery

The reactivity of this compound is dominated by the three functional groups on the pyridine ring. The bromine atoms at the 2- and 5-positions are susceptible to nucleophilic aromatic substitution and serve as excellent handles for transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings.[2] The nitro group at the 3-position is a strong electron-withdrawing group that activates the ring for such reactions and can be reduced to an amino group for further functionalization.[2]

This versatile reactivity makes this compound a valuable intermediate in the synthesis of a variety of biologically active molecules, particularly in the development of kinase inhibitors.[7]

Role in Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of targeted cancer therapeutics. The pyridine scaffold is a common feature in many of these drugs, often interacting with the hinge region of the kinase active site. This compound provides a platform for the construction of substituted pyridine cores that can be elaborated into potent and selective kinase inhibitors.

A common strategy involves the sequential substitution of the bromine atoms followed by the reduction of the nitro group. For instance, a Suzuki-Miyaura coupling at one of the bromine positions can introduce an aryl or heteroaryl moiety, while a nucleophilic substitution at the other can introduce a side chain to modulate solubility and target engagement. The subsequent reduction of the nitro group to an amine provides a point for further derivatization or for forming a key interaction with the target protein.

Experimental Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a general workflow for the synthesis of a kinase inhibitor starting from this compound.

Caption: General synthetic workflow for a kinase inhibitor.

Inhibition of the JAK-STAT Signaling Pathway

Derivatives of substituted pyridines have been identified as potent inhibitors of Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway. This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors and is often dysregulated in inflammatory diseases and cancers.[9] The diagram below illustrates the canonical JAK-STAT pathway and the point of inhibition by a kinase inhibitor.

Caption: Inhibition of the JAK-STAT signaling pathway.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area or fume hood.

| Hazard Class | Description |

| Acute Toxicity, Oral | Category 3[3] |

| Skin Corrosion/Irritation | Category 2[6] |

| Serious Eye Damage/Irritation | Category 2[6] |

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system)[6] |

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[6]

-

Handling: Wash hands and any exposed skin thoroughly after handling. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]

-

In case of exposure:

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

-

Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6]

-

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[6]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined reactivity allows for the controlled and sequential introduction of various functional groups, making it an ideal starting material for the synthesis of complex molecular architectures. Its application in the development of kinase inhibitors highlights its importance in modern drug discovery programs. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective utilization in the laboratory.

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 2,5-Dibromo-3-nitro-pyridine AldrichCPR 15862-37-0 [sigmaaldrich.com]

- 4. This compound | C5H2Br2N2O2 | CID 298470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | 15862-37-0 [chemicalbook.com]

- 9. Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure of 2,5-Dibromo-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of 2,5-Dibromo-3-nitropyridine, a key intermediate in the development of pharmaceutical and agrochemical compounds. This document is intended for an audience with a strong background in organic chemistry and drug development.

Chemical Structure and Properties

This compound is a substituted pyridine ring with the chemical formula C₅H₂Br₂N₂O₂.[1][2] The presence of two bromine atoms at the 2 and 5 positions and a strong electron-withdrawing nitro group at the 3-position makes it a versatile building block in organic synthesis.[3][4] These functional groups provide multiple reactive sites for nucleophilic substitution and cross-coupling reactions, enabling the construction of complex molecular architectures.[3]

Physical and Chemical Properties:

| Property | Value | Reference |

| Molecular Weight | 281.89 g/mol | [1] |

| Appearance | Yellow to light orange solid (powder or crystals) | [2] |

| Melting Point | 92-96 °C | [2][3] |

| CAS Number | 15862-37-0 | [1] |

| Purity | Typically ≥98% (by GC) | [4] |

Structural Data

A definitive crystal structure for this compound is not publicly available in crystallographic databases. Therefore, precise, experimentally determined bond lengths and angles cannot be presented at this time. Computational modeling could provide theoretical values for these parameters.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The electron-withdrawing nature of the nitro group and the bromine atoms would cause these signals to appear at a relatively downfield chemical shift.

¹³C NMR: The carbon NMR spectrum would display five distinct signals corresponding to the five carbon atoms of the pyridine ring. The carbons attached to the bromine and nitro groups would show characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the nitro group (typically strong asymmetric and symmetric stretches around 1530 cm⁻¹ and 1350 cm⁻¹, respectively) and C-Br stretches, in addition to the vibrations of the pyridine ring.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of two bromine atoms, a characteristic isotopic pattern for Br₂ will be observed for the molecular ion and bromine-containing fragments.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the diazotization of 2-amino-5-bromo-3-nitropyridine followed by a Sandmeyer-type reaction.

Materials:

-

5-bromo-3-nitropyridin-2-amine

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Water

-

Ice

Procedure:

-

A solution of 5-bromo-3-nitropyridin-2-amine in 48% aqueous hydrobromic acid is prepared and cooled to 0 °C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the temperature below 5 °C.

-

The reaction mixture is stirred at 0 °C for a specified period.

-

The reaction is then carefully quenched, and the product is isolated by filtration or extraction.

-

The crude product can be purified by recrystallization.

Another reported method involves the bromination of 5-bromo-3-nitro-pyridin-2-ol.[5]

Materials:

-

5-bromo-3-nitro-pyridin-2-ol

-

Phosphorus oxybromide (POBr₃)

-

Toluene

-

N,N-Dimethylformamide (DMF)

Procedure:

-

A suspension of 5-bromo-3-nitro-pyridin-2-ol in toluene is treated with a catalytic amount of DMF.

-

The mixture is heated, and a solution of POBr₃ in toluene is added dropwise.

-

The reaction mixture is stirred at an elevated temperature for several hours.

-

After cooling, the reaction is quenched with water.

-

The organic layer is separated, washed, dried, and concentrated to yield the product.[5]

Characterization Methods

NMR Spectroscopy:

-

Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

-

Data Analysis: Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane). Coupling constants (J) are reported in Hertz (Hz).

IR Spectroscopy:

-

Sample Preparation: The IR spectrum can be obtained using a KBr pellet or as a thin film on a salt plate. Attenuated Total Reflectance (ATR) is also a common technique.

-

Data Acquisition: The spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry:

-

Sample Introduction: The sample is introduced into the mass spectrometer via a suitable method, such as direct infusion or gas chromatography.

-

Ionization: Electron ionization (EI) is a common method for this type of molecule.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the ions is recorded.

-

Data Analysis: The molecular ion peak and the fragmentation pattern are analyzed to confirm the structure.

Visualizations

Caption: Experimental workflow for the synthesis and characterization of this compound.

Caption: Key structural features and resulting synthetic applications of this compound.

References

- 1. This compound | C5H2Br2N2O2 | CID 298470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5-Dibromo-3-nitro-pyridine, 98% 15862-37-0 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 15862-37-0 [chemicalbook.com]

2,5-Dibromo-3-nitropyridine molecular weight

An In-depth Technical Guide to 2,5-Dibromo-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound, a key intermediate in the fields of medicinal chemistry and materials science.

Core Compound Data

This compound is a substituted pyridine ring bearing two bromine atoms and a nitro group. These functional groups impart significant reactivity, making it a versatile building block in organic synthesis.

Quantitative Data Summary

| Property | Value | Citations |

| Molecular Weight | 281.89 g/mol | [1][2][3][4][5] |

| Molecular Formula | C₅H₂Br₂N₂O₂ | [1][5] |

| CAS Number | 15862-37-0 | [1][3][6] |

| Melting Point | 92 - 96 °C | [1][3] |

| Appearance | Light orange to yellow to green powder/crystal | [1] |

Synthesis and Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Below are two established experimental protocols.

Protocol 1: Synthesis from 5-Bromo-3-nitropyridin-2-amine

This procedure details a Sandmeyer-type reaction to replace an amino group with a bromine atom.

Experimental Protocol:

-

5-bromo-3-nitropyridin-2-amine (5.0 g, 22.9 mmol) is slowly added to a stirred 48% aqueous hydrogen bromide solution (13 mL) at 0 °C. The internal temperature must be maintained below 5 °C.[6]

-

Following the addition, liquid bromine (4.69 mL) and sodium sulfite (6.32 g) are added sequentially while maintaining the temperature at 0 °C.[6]

-

The reaction mixture is stirred for an additional 45 minutes at 0 °C.[6]

-

A solution of sodium hydroxide (9.16 g in 10 mL of water) is then added.[6]

-

The mixture is allowed to warm to room temperature and is stirred for 1 hour.[6]

-

The resulting solid product is collected by filtration, washed thoroughly with water, and dried to yield this compound.[6]

Protocol 2: Synthesis from 5-Bromo-3-nitro-pyridin-2-ol

This protocol involves the conversion of a pyridinol to the corresponding bromo-pyridine using a brominating agent.

Experimental Protocol:

-

A suspension of 5-bromo-3-nitro-pyridin-2-ol (20 g, 91.32 mmol) in toluene (100 ml) is prepared.[6]

-

Dimethylformamide (DMF, 0.7 ml, 9.13 mmol) is added, and the mixture is heated to 90 °C, protected from light.[6]

-

A solution of phosphorus oxybromide (POBr₃, 31.41 g, 109.51 mmol) in toluene (40 ml) is added dropwise at 90 °C.[6]

-

The reaction mixture is stirred at 90 °C for 16 hours.[6]

-

After cooling to room temperature, toluene (50 ml) and water (50 ml) are added to quench the reaction and facilitate product isolation.[6]

Chemical Reactivity and Applications

The strategic placement of two bromine atoms and a strong electron-withdrawing nitro group makes this compound a highly versatile synthetic intermediate.[3]

Reactivity Profile

The pyridine ring is activated for a variety of transformations:

-

Nucleophilic Aromatic Substitution (SNAr): The bromine atoms, particularly at the 2-position, are susceptible to displacement by nucleophiles. The electron-withdrawing nitro group at the 3-position activates the ring for such attacks.

-

Transition-Metal-Catalyzed Cross-Coupling Reactions: The bromo substituents serve as excellent handles for introducing carbon-based fragments via reactions like Suzuki, Sonogashira, and Heck couplings.[3] This allows for the construction of complex molecular skeletons.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine. This transformation opens up further synthetic pathways, allowing for the introduction of new functional groups or the formation of fused ring systems.[3]

Applications in Drug Development and Agrochemicals

This compound is a crucial building block in the synthesis of a wide range of target molecules.

-

Pharmaceuticals: It serves as a key intermediate in the development of novel therapeutic agents, particularly those targeting bacterial infections and for cancer treatments.[1]

-

Agrochemicals: The compound is used in the formulation of effective pesticides and herbicides, contributing to crop protection.[1]

-

Materials Science: It is also explored for its potential in creating advanced materials, such as conducting polymers for use in electronic devices.[1]

Visualization of Synthetic Utility

The following diagrams illustrate the central role of this compound in synthetic workflows.

Caption: Synthetic pathways originating from this compound.

References

The Reactivity Landscape of 2,5-Dibromo-3-nitropyridine: A Technical Guide for Synthetic Chemists

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromo-3-nitropyridine is a highly functionalized and versatile building block in modern organic synthesis. Its unique arrangement of two bromine atoms and a strongly electron-withdrawing nitro group on the pyridine core imparts a rich and tunable reactivity profile. This guide provides a comprehensive overview of the reactivity of its key functional groups, offering a valuable resource for professionals in pharmaceutical and agrochemical research and development. The strategic placement of these functionalities allows for selective and sequential transformations, including transition-metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and nitro group reductions, making it a cornerstone intermediate for the synthesis of complex molecules with diverse biological activities.[1][2]

Core Reactivity of Functional Groups

The synthetic utility of this compound stems from the distinct reactivity of its three primary functional groups: the bromine atoms at the C2 and C5 positions, and the nitro group at the C3 position.

-

Bromine Atoms (C2 and C5): These positions are susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings.[2] This allows for the introduction of a wide range of carbon-based substituents, enabling the construction of complex molecular skeletons. The bromine atoms also serve as leaving groups in nucleophilic aromatic substitution (SNAr) reactions.

-

Nitro Group (C3): As a potent electron-withdrawing group, the nitro moiety significantly influences the reactivity of the pyridine ring, activating it towards nucleophilic attack. Furthermore, the nitro group itself can be readily reduced to a primary amine, opening up a plethora of subsequent functionalization pathways, such as the formation of amides, sulfonamides, or fused heterocyclic systems like pyrido[2,3-b]pyrazines.[1]

Regioselectivity in Cross-Coupling Reactions

A key aspect of the reactivity of this compound is the potential for regioselective functionalization of the two bromine atoms. In palladium-catalyzed cross-coupling reactions, the C2-bromo substituent is generally more reactive than the C5-bromo substituent. This preferential reactivity is attributed to the electronic and steric environment of the C-Br bonds, allowing for selective mono-functionalization at the C2 position under carefully controlled conditions.[3]

Quantitative Data on Key Reactions

The following tables summarize quantitative data for key reactions involving this compound and its derivatives.

Table 1: Suzuki Coupling Reactions

| Arylboronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| (6-Chloro-2-methoxypyridin-3-yl)boronic acid | PdCl₂(dppf)·CH₂Cl₂ | K₃PO₄ (2M aq.) | THF | 80 | - | 78 | [4] |

| 4-Methoxycarbonylphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ (2M aq.) | THF | - | - | - | [5] |

| Substituted phenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 80 | - | 25.7 | [6] |

Table 2: Sonogashira Coupling Reactions

| Alkyne | Catalyst/Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Time (d) | Reference |

| 1,1,2,2-tetrakis(4-ethynylphenyl)ethene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | Toluene/Triethylamine | 105 | 3 | [7] |

Table 3: Nucleophilic Aromatic Substitution (SNAr)

| Nucleophile | Base | Solvent | Temp. | Time (h) | Reference |

| (4-ethoxyphenyl)methanamine | Triethylamine | Ethanol | RT | 18 | [8] |

Table 4: Nitro Group Reduction

| Reducing Agent | Co-reagent/Solvent | Temp. (°C) | Time | Reference |

| Iron powder | Acetic acid | 80 | 15 min | [1] |

| Zinc dust | Ammonium chloride / Acetone | RT | 5 h | [9] |

| SnCl₂·2H₂O | - | - | - | [10][11] |

Experimental Protocols for Key Reactions

Suzuki Coupling

Synthesis of 5-Bromo-6'-chloro-2'-methoxy-3-nitro-2,3'-bipyridine [4]

A 150 mL pressure flask is charged with (6-chloro-2-methoxypyridin-3-yl)boronic acid (2.5 g, 13.3 mmol) and this compound (3.38 g, 12.01 mmol). The solids are suspended in THF (60 mL). The mixture is treated with PdCl₂(dppf)-CH₂Cl₂ adduct (0.545 g, 0.667 mmol) and K₃PO₄ (2M, 20 mL, 40 mmol). Argon is bubbled through the mixture for 5 minutes while sonicating. The flask is capped and heated to 80°C in a preheated oil bath. Upon cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated to remove THF.

Sonogashira Coupling for Porous Organic Polymer Synthesis[7]

To a Schlenk reaction flask, add this compound, 1,1,2,2-tetrakis(4-ethynylphenyl)ethene (TEE), copper iodide (CuI), and bis(triphenylphosphine)palladium(II) dichloride. To this, a mixed solution of toluene and triethylamine is added. The Schlenk tube undergoes five cycles of freeze-pump-thaw and is then immersed in an oil bath at 105°C for 3 days under a nitrogen atmosphere.

Nucleophilic Aromatic Substitution (SNAr)

Reaction with an Amine [8]

To a stirred solution of this compound (1 g, 3.5 mmol, 1 equiv) in ethanol (10 mL), (4-ethoxyphenyl)methanamine (580 μL, 3.9 mmol, 1.1 equiv) and triethylamine (1 mL, 7.1 mmol, 2 equiv) are added. The reaction mixture is allowed to stir at room temperature for 18 hours. The resulting suspension is filtered and the solid washed with ethanol to yield the product.

Reduction of the Nitro Group

Using Iron in Acetic Acid [1]

This compound (2.5 g, 8.87 mmol) is stirred in acetic acid (10 mL). Powdered iron (2.476 g, 44.3 mmol) is added, and the solution is heated at 80°C for 15 minutes with vigorous stirring. The reaction mixture is then filtered through Celite and washed with ether and EtOAc. The resulting organic layer is washed with water and brine, dried over magnesium sulfate, and filtered. The solvent is removed to yield the crude product, which can be purified by flash chromatography.

Using Zinc Dust and Ammonium Chloride [9]

To a solution of this compound (13.00 g, 46.1 mmol) in acetone (150 mL), ammonium chloride (24.67 g, 461 mmol) and zinc dust (15.08 g, 231 mmol) are added. The resulting mixture is stirred at room temperature for 5 hours under a nitrogen atmosphere. Water (100 mL) is then added, and the aqueous layer is extracted with EtOAc (3x200 mL). The combined organic layers are concentrated in vacuo, and the crude product is purified by flash chromatography.

Application in the Synthesis of Kinase Inhibitors and Signaling Pathway Modulation

Derivatives of this compound are valuable intermediates in the synthesis of kinase inhibitors, which are crucial in targeted cancer therapy. For instance, it serves as a starting material for the synthesis of SHP-2 allosteric inhibitors.[6] SHP-2 is a protein tyrosine phosphatase that plays a critical role in the RAS-MAPK signaling pathway, which is often dysregulated in various cancers.

The synthesis of these inhibitors typically involves a sequential functionalization of the this compound core. A common synthetic route begins with a regioselective Suzuki coupling at the C2 position, followed by a second coupling reaction (e.g., Buchwald-Hartwig amination) at the C5 position, and finally, reduction of the nitro group to an amine. This amine can then be further elaborated to complete the synthesis of the final inhibitor.

Caption: Synthetic workflow for an SHP-2 inhibitor and its mechanism of action.

The diagram above illustrates both the synthetic pathway to a SHP-2 inhibitor starting from this compound and the subsequent inhibition of the RAS-MAPK signaling pathway.

Caption: General experimental workflow for a Suzuki coupling reaction.

This workflow outlines the key steps involved in performing a Suzuki coupling reaction with this compound.

Caption: Logical relationships of the functional group reactivity.

This diagram illustrates the primary reaction pathways available for the functional groups of this compound, leading to diverse and complex molecular architectures.

Conclusion

This compound is a privileged scaffold in organic synthesis, offering multiple avenues for selective functionalization. The ability to perform regioselective cross-coupling reactions at the C2 and C5 positions, coupled with the facile reduction of the C3 nitro group, provides a powerful strategy for the rapid assembly of complex, biologically active molecules. This guide has provided a detailed overview of its reactivity, supported by quantitative data and experimental protocols, to aid researchers in leveraging the full synthetic potential of this versatile building block.

References

- 1. WO2008128961A1 - Compounds - Google Patents [patents.google.com]

- 2. 3,6-Dibromoisothiazolo[4,3-b]pyridine|CAS 1643854-33-4 [benchchem.com]

- 3. Buy 3-Methyl-4-nitropyridine-2-carbonitrile | 30235-13-3 [smolecule.com]

- 4. 15862-37-0 | this compound | Bromides | Ambeed.com [ambeed.com]

- 5. WO2016183115A1 - 5h-pyrido[3,2-b]indole compounds as anticancer agents - Google Patents [patents.google.com]

- 6. Binding Free Energy Calculation Based on the Fragment Molecular Orbital Method and Its Application in Designing Novel SHP-2 Allosteric Inhibitors | MDPI [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. WO2013123215A2 - Antiviral drugs for treatment of arenavirus infection - Google Patents [patents.google.com]

- 9. WO2015095795A1 - TETRAHYDRONAPHTHYRIDINE, BENZOXAZINE, AZA-BENZOXAZINE, AND RELATED BICYCLIC COMPOUNDS FOR INHIBITION OF RORgamma ACTIVITY AND THE TREATMENT OF DISEASE - Google Patents [patents.google.com]

- 10. n-Type Conjugated Polymers Based on Double B←N Bridged Bipyridine Unit - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Spectral Data Analysis of 2,5-Dibromo-3-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 2,5-Dibromo-3-nitropyridine (CAS No. 15862-37-0). Due to the limited availability of publicly accessible, detailed quantitative spectral data, this document focuses on predicted spectral characteristics based on the molecular structure and spectroscopic principles, alongside generalized experimental protocols for data acquisition.

Introduction

This compound is a halogenated and nitrated pyridine derivative. Its structural features, including the electron-withdrawing nitro group and the two bromine atoms on the pyridine ring, significantly influence its chemical reactivity and spectral properties. This guide serves as a valuable resource for the identification and characterization of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.8 - 9.1 | d | 2.0 - 3.0 | H-6 |

| 8.4 - 8.7 | d | 2.0 - 3.0 | H-4 |

Note: The chemical shifts are predicted for a solution in a deuterated solvent such as CDCl₃. The downfield shifts are due to the deshielding effects of the electronegative nitro group and bromine atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 150 - 155 | C-6 |

| 145 - 150 | C-3 |

| 135 - 140 | C-4 |

| 120 - 125 | C-2 |

| 115 - 120 | C-5 |

Note: The chemical shifts are predicted and the exact values can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1520 - 1560 | Strong | Asymmetric NO₂ stretch |

| 1340 - 1360 | Strong | Symmetric NO₂ stretch |

| 1550 - 1600 | Medium | C=N and C=C stretching (pyridine ring) |

| 1000 - 1100 | Medium | C-Br stretch |

| 800 - 900 | Medium | C-H out-of-plane bending |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Abundance | Assignment |

| 281 | ~50% | [M]⁺ (with ²⁷⁹Br) |

| 283 | ~100% | [M+2]⁺ (with ¹⁷⁹Br and ¹⁸¹Br) |

| 285 | ~50% | [M+4]⁺ (with ²⁸¹Br) |

| 235, 237, 239 | Variable | [M-NO₂]⁺ |

| 202, 204 | Variable | [M-Br]⁺ |

| 123 | Variable | [M-2Br]⁺ |

Note: The isotopic pattern with three peaks for the molecular ion is a characteristic feature due to the presence of two bromine atoms.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectral data for a solid compound like this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the resulting spectra.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H spectrum and identify the chemical shifts and coupling constants.

-

Identify the chemical shifts of the peaks in the ¹³C spectrum.

-

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR setup.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected in the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

Identify the wavenumbers of the major absorption bands.

-

Correlate the observed bands with known functional group frequencies.

-

Mass Spectrometry

-

Sample Introduction:

-

For a solid sample, direct insertion probe (DIP) with electron ionization (EI) is a common method.

-

Alternatively, the sample can be dissolved in a suitable solvent and introduced via direct infusion into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

-

Data Acquisition (EI):

-

The sample is heated to induce vaporization and then ionized by a beam of high-energy electrons (typically 70 eV).

-

The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight).

-

The detector records the abundance of ions at each mass-to-charge (m/z) ratio.

-

-

Data Analysis:

-

Identify the molecular ion peak(s).

-

Analyze the isotopic pattern of the molecular ion to confirm the presence and number of bromine atoms.

-

Identify major fragment ions and propose fragmentation pathways.

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound.

Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.

physical properties of 2,5-Dibromo-3-nitropyridine (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of 2,5-Dibromo-3-nitropyridine, with a focus on its melting point. Due to the apparent thermal instability of the compound, an experimentally determined boiling point has not been reported in the available literature. This document also outlines standardized experimental protocols for the determination of melting and boiling points for crystalline organic compounds.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, purification, and application in synthetic chemistry and drug discovery. The melting point is a key indicator of purity for a crystalline solid.

Data Presentation

The following table summarizes the available quantitative data for the melting point of this compound.

| Physical Property | Value | Source |

| Melting Point | 92.0 - 96.0 °C | [1][2] |

Note: The lack of a reported boiling point suggests that this compound may decompose at elevated temperatures before reaching its boiling point.

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following are detailed methodologies for determining the melting and boiling points of organic compounds.

Melting Point Determination (Capillary Method)

The capillary method is the most common technique for determining the melting point of a solid organic compound.[3]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.[3] A small amount of the sample is introduced into the open end of a capillary tube. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[4]

-

Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.

-

Initial Determination: A rapid heating of the sample is performed to get an approximate melting range.

-

Accurate Determination: A fresh sample is prepared and heated to a temperature approximately 15-20 °C below the estimated melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[4]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2 °C).

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Apparatus:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Rubber band or wire to attach the test tube to the thermometer

-

Bunsen burner or other heat source

Procedure:

-

Sample Preparation: A few milliliters of the liquid are placed in the small test tube. A capillary tube, with its sealed end uppermost, is placed inside the test tube.[5][6]

-

Apparatus Setup: The test tube is attached to a thermometer using a rubber band. The thermometer and attached tube are then clamped so that the bulb of the thermometer and the test tube are immersed in the mineral oil within the Thiele tube.[7] The oil level should be above the side arm of the Thiele tube to ensure proper convection.

-

Heating: The side arm of the Thiele tube is gently heated.[6] As the temperature of the oil rises, the liquid in the test tube will begin to vaporize.

-

Observation: A stream of bubbles will emerge from the open end of the capillary tube as the vapor pressure of the liquid equals the external pressure.[7] The heating is then stopped.

-

Recording the Boiling Point: The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the liquid.[6]

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the determination of the physical properties of a crystalline organic compound like this compound.

References

- 1. This compound | 15862-37-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. This compound | 15862-37-0 | TCI Deutschland GmbH [tcichemicals.com]

- 3. westlab.com [westlab.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Solubility Profile of 2,5-Dibromo-3-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2,5-Dibromo-3-nitropyridine, a key intermediate in pharmaceutical and organic synthesis. Due to a lack of publicly available quantitative solubility data, this document focuses on providing a comprehensive framework for its solubility determination, including detailed experimental protocols and the underlying theoretical principles.

Executive Summary

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for understanding its solubility behavior.

| Property | Value | Reference |

| CAS Number | 15862-37-0 | [1][2][3] |

| Molecular Formula | C₅H₂Br₂N₂O₂ | [1] |

| Molecular Weight | 281.89 g/mol | [1] |

| Melting Point | 92.0 to 96.0 °C | [2] |

| Appearance | Yellow solid | [4] |

| pKa (Predicted) | -5.60 ± 0.20 | [2] |

Solubility Data

Exhaustive searches of scientific literature and chemical databases did not yield quantitative solubility data for this compound in a range of organic solvents. The only available information is a qualitative assessment.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Methanol | Soluble[2] |

The absence of specific data highlights a knowledge gap for this compound. The following sections provide detailed protocols for determining these values experimentally.

Experimental Protocols for Solubility Determination

To empower researchers to ascertain the solubility of this compound, two common and reliable methods are detailed below: the gravimetric method and the UV-Vis spectrophotometric method.

Gravimetric Method

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume of the solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial).

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

-

Visually confirm that excess solid remains, indicating a saturated solution.

-

-

Separation of Undissolved Solute:

-

Allow the solution to stand undisturbed at the constant temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to avoid precipitation or dissolution during transfer.

-

-

Quantification of Solute:

-

Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., an evaporating dish).

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is fully evaporated, re-weigh the container with the dried solute.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula: Solubility ( g/100 mL) = [(Mass of container with solute - Mass of empty container) / Volume of supernatant withdrawn (mL)] * 100

-

UV-Vis Spectrophotometric Method

This method is suitable for compounds that absorb ultraviolet or visible light and relies on creating a calibration curve to determine the concentration of the solute in a saturated solution.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the desired solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank).

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 4.1, step 1).

-

After reaching equilibrium, filter the solution to remove undissolved solid.

-

Dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: General workflow for solubility determination.

Logical Relationship of Factors Affecting Solubility

The solubility of a compound is influenced by several interrelated factors.

Caption: Factors influencing the solubility of a compound.

Representative Synthesis Workflow

The following diagram outlines a common synthetic route for this compound.

Caption: A synthetic pathway for this compound.

Conclusion

While quantitative solubility data for this compound in various organic solvents remains a gap in the accessible scientific literature, this guide provides the necessary theoretical framework and detailed experimental protocols for its determination. The provided methodologies for gravimetric and spectrophotometric analysis are robust and widely applicable, enabling researchers to generate reliable solubility data critical for advancing their work in drug development and chemical synthesis. The accompanying diagrams offer clear visual aids for understanding the experimental workflows and the fundamental principles governing solubility.

References

Methodological & Application

Application Notes & Protocols: Suzuki Coupling Reaction with 2,5-Dibromo-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 2,5-Dibromo-3-nitropyridine as a key building block. The synthesis of substituted 3-nitropyridines is of significant interest in medicinal chemistry and materials science due to the prevalence of this scaffold in biologically active compounds.

Reaction Principle and Regioselectivity

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[1][2][3] In the case of this compound, the reaction facilitates the introduction of aryl, heteroaryl, or vinyl substituents.

A key consideration for this substrate is regioselectivity. The pyridine ring is substituted with two bromine atoms at the C2 and C5 positions and a potent electron-withdrawing nitro group at the C3 position. This nitro group electronically activates both C-Br bonds towards the initial oxidative addition step in the catalytic cycle. However, the C5-Br bond is generally more reactive than the C2-Br bond due to a combination of electronic and steric factors. Therefore, under controlled conditions (e.g., using approximately one equivalent of boronic acid), selective mono-arylation is expected to occur at the C5 position. Di-arylation can be achieved by using an excess of the boronic acid and adjusting reaction conditions.

Caption: General reaction scheme for selective Suzuki coupling.

Data Presentation: Comparative Reaction Conditions

The efficiency of the Suzuki coupling is highly dependent on the choice of catalyst, base, and solvent. The following tables summarize representative conditions for mono- and di-arylation, adapted from protocols for structurally similar di-halogenated heterocycles.[3][4][5] Optimization for specific substrates is recommended.

Table 1: Representative Conditions for Mono-Arylation at the C5-Position

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Substrate | This compound | This compound | This compound |

| Boronic Acid (eq.) | 1.1 - 1.2 | 1.1 | 1.2 |

| Catalyst (mol%) | Pd(PPh₃)₄ (4-5%) | PdCl₂(dppf) (3-5%) | Pd₂(dba)₃ (2%) / SPhos (4%) |

| Base (eq.) | K₃PO₄ (2.0) | Na₂CO₃ (2.0) | K₃PO₄ (3.0) |

| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / EtOH / H₂O (4:1:1) | Toluene |

| Temperature (°C) | 90 - 100 | 85 | 100 |

| Time (h) | 12 - 18 | 16 | 18 |

| Typical Yield | Moderate to Good | Moderate to Good | Good to Excellent |

Table 2: Representative Conditions for Di-Arylation

| Parameter | Condition 1 | Condition 2 |

| Substrate | This compound | This compound |

| Boronic Acid (eq.) | 2.5 - 3.0 | 2.5 |

| Catalyst (mol%) | Pd(PPh₃)₄ (5-6%) | Pd(dppf)Cl₂ (5%) |

| Base (eq.) | K₃PO₄ (4.0) | Cs₂CO₃ (4.0) |

| Solvent | 1,4-Dioxane / H₂O (4:1) | DMF |

| Temperature (°C) | 90 - 100 | 110 |

| Time (h) | 18 - 24 | 24 |

| Typical Yield | Moderate to Good | Moderate to Good |

Experimental Workflow

The overall experimental process follows a standard workflow for palladium-catalyzed cross-coupling reactions. Proper inert atmosphere techniques are crucial for preventing catalyst degradation and ensuring reproducible results.

Caption: Standard experimental workflow for Suzuki coupling.

Detailed Experimental Protocol: Selective Mono-Arylation

This protocol describes a representative procedure for the selective synthesis of 5-aryl-2-bromo-3-nitropyridine.

Materials:

-

This compound (1.0 mmol, 1.0 equiv.)

-

Arylboronic acid (1.1 mmol, 1.1 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)

-

1,4-Dioxane, anhydrous (8 mL)

-

Water, degassed (2 mL)

-

Argon or Nitrogen gas

-

Standard laboratory glassware (Schlenk flask, condenser)

Procedure:

-